molecular formula C11H16ClNO B2568301 (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1381928-83-1

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2568301
CAS No.: 1381928-83-1
M. Wt: 213.71
InChI Key: SOLICRXAXXNCCU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product, which is then converted to the hydrochloride salt.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, including its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2-(2-Methoxyphenyl)pyrrolidine: This compound lacks the stereochemistry and hydrochloride salt form, which may affect its chemical properties and applications.

    2-(2-Methoxyphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring, which may result in different reactivity and biological activity.

    2-(2-Methoxyphenyl)morpholine: Another related compound with a morpholine ring, which can have distinct chemical and biological properties compared to the pyrrolidine derivative.

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLICRXAXXNCCU-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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